molecular formula C18H37BrN2 B3053103 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide CAS No. 50938-57-3

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide

Cat. No.: B3053103
CAS No.: 50938-57-3
M. Wt: 361.4 g/mol
InChI Key: BXUXSYUFVQOCNP-UHFFFAOYSA-M
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Description

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide is a quaternary ammonium compound known for its surfactant properties. This compound is part of a class of chemicals that are widely used in various industrial and research applications due to their ability to form micelles and interact with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide typically involves the quaternization of 4-aza-1-azoniabicyclo[2.2.2]octane with a dodecyl halide, such as dodecyl bromide. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions . The reaction can be represented as follows:

4-Aza-1-azoniabicyclo[2.2.2]octane+Dodecyl Bromide4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide\text{4-Aza-1-azoniabicyclo[2.2.2]octane} + \text{Dodecyl Bromide} \rightarrow \text{this compound} 4-Aza-1-azoniabicyclo[2.2.2]octane+Dodecyl Bromide→4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in complexation reactions with various metal ions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Complexation Reactions: Metal salts like copper dibromide or nickel nitrate are used.

Major Products

Scientific Research Applications

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst and in the synthesis of various organic compounds.

    Biology: Employed in studies involving cell membrane interactions and as an antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.

    Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.

Mechanism of Action

The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide involves its interaction with biological membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This is primarily due to its surfactant properties, which allow it to insert into and destabilize the membrane structure.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.

    Tetrabutylammonium Bromide (TBAB): Commonly used as a phase transfer catalyst.

Uniqueness

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide is unique due to its bicyclic structure, which imparts distinct physicochemical properties such as higher stability and enhanced biological activity compared to its monocyclic counterparts.

Properties

IUPAC Name

1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;/h2-18H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUXSYUFVQOCNP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511867
Record name 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50938-57-3
Record name 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
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4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
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4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
Reactant of Route 4
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
Reactant of Route 5
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
Reactant of Route 6
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide

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